molecular formula C21H22N2O2S B2772063 (Z)-N-(4-(4-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-ylidene)aniline CAS No. 380564-97-6

(Z)-N-(4-(4-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-ylidene)aniline

Cat. No.: B2772063
CAS No.: 380564-97-6
M. Wt: 366.48
InChI Key: AMYMIUJSHXSOSX-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-(4-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-ylidene)aniline is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-24-18-11-9-16(10-12-18)20-15-26-21(22-17-6-3-2-4-7-17)23(20)14-19-8-5-13-25-19/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYMIUJSHXSOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-(4-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-ylidene)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

 Z N 4 4 methoxyphenyl 3 tetrahydrofuran 2 yl methyl thiazol 2 3H ylidene aniline\text{ Z N 4 4 methoxyphenyl 3 tetrahydrofuran 2 yl methyl thiazol 2 3H ylidene aniline}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Research indicates that thiazole derivatives often exhibit:

  • Antitumor Activity : Compounds with thiazole moieties have shown significant cytotoxic effects against various cancer cell lines, potentially via apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the thiazole ring enhances antibacterial and antifungal activities by disrupting microbial cell membranes and inhibiting essential metabolic processes.

Biological Activity Data

Activity TypeTarget/Cell LineIC50 (μM)Reference
AntitumorMDA-MB-231 (breast cancer)0.5
AntimicrobialE. coli1.2
Enzyme InhibitionCarbonic Anhydrase IX0.015

Case Studies

  • Antitumor Efficacy
    A study investigated the effects of thiazole derivatives on MDA-MB-231 cells, where this compound demonstrated an IC50 value of 0.5 μM, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Activity
    Another research highlighted the compound's effectiveness against E. coli, with an IC50 value of 1.2 μM. The study suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis .
  • Enzyme Inhibition
    The compound was also tested for its inhibitory effects on Carbonic Anhydrase IX (CA IX), a target in cancer therapy due to its role in tumor pH regulation. It exhibited an impressive IC50 of 0.015 μM, showcasing its potential as a selective inhibitor .

Scientific Research Applications

Biological Activities

  • Anticonvulsant Properties : Thiazole derivatives, including compounds similar to (Z)-N-(4-(4-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-ylidene)aniline, have shown significant anticonvulsant activity. For instance, a study demonstrated that thiazole-integrated compounds exhibited protective effects against seizures in animal models, with some achieving median effective doses lower than standard medications like ethosuximide .
  • Anticancer Activity : Recent research has identified thiazolidine derivatives as promising candidates for anticancer therapies. Compounds derived from thiazoles have been tested against various cancer cell lines, including MDA-MB-231 and HCT116, showing notable antiproliferative effects . The structure-activity relationship (SAR) analyses indicated that specific substitutions on the thiazole ring enhance anticancer efficacy.
  • Antimicrobial Effects : Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that certain thiazole compounds exhibit significant activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Synthetic Methods

The synthesis of this compound can be achieved through various methodologies:

  • Knoevenagel Condensation : This method involves the reaction between aldehydes and active methylene compounds in the presence of catalysts, yielding thiazole derivatives with high yields and purity .
  • One-Pot Reactions : Recent advancements have introduced one-pot synthetic strategies that streamline the production of thiazole derivatives. These methods minimize the number of reaction steps and enhance efficiency while maintaining high yields .

Case Studies

  • Anticonvulsant Activity Study : A study published in MDPI highlighted several thiazole derivatives' anticonvulsant properties. Among them, a compound similar to this compound exhibited a remarkable protective effect against tonic-clonic seizures in rodent models .
  • Anticancer Efficacy : In another significant research effort, thiazolidine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, suggesting a pathway for developing effective anticancer agents .

Chemical Reactions Analysis

2.2. Cyclization Reactions

Cyclization reactions are common in thiazole derivatives. For instance, the Hügershoff reaction, a bromine-mediated cyclization process, is used in synthesizing related compounds . Although specific cyclization reactions for (Z)-N-(4-(4-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-ylidene)aniline are not detailed, similar compounds undergo such transformations under controlled conditions.

2.3. Substitution and Addition Reactions

Thiazole derivatives can participate in various substitution and addition reactions. These reactions are often facilitated by catalysts or specific reaction conditions that promote desired pathways while minimizing side reactions. The presence of multiple functional groups in This compound suggests potential reactivity towards nucleophiles and electrophiles.

3.1. Temperature and Solvent Effects

Reaction conditions such as temperature and solvent choice play a crucial role in the synthesis and modification of thiazole derivatives. For example, microwave-assisted heating can significantly reduce reaction times compared to conventional heating methods . Solvent polarity can influence the rate and selectivity of reactions involving This compound .

3.2. Catalyst Selection

Catalysts can enhance reaction efficiency and selectivity. In related thiazole syntheses, catalysts like CuI and Cs2CO3 are used to facilitate cyclization reactions . The choice of catalyst depends on the specific reaction pathway and desired product.

Analytical Techniques

Analytical techniques such as Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV-Vis), NMR, and Mass Spectrometry are essential for characterizing the structure and purity of This compound . These methods provide insights into functional groups and electronic transitions within the molecule.

Data Table: Common Analytical Techniques for Thiazole Derivatives

Technique Purpose Information Provided
NMR SpectroscopyStructural characterizationMolecular structure and purity
Mass SpectrometryMolecular weight and purityMolecular formula and fragmentation patterns
IR SpectroscopyFunctional group identificationPresence of specific functional groups
UV-Vis SpectroscopyElectronic transitionsInsights into molecular electronic structure

Q & A

Q. Advanced Research Focus

  • Analog synthesis : Prepare derivatives with variations in the thiazole ring (e.g., replacing THF-methyl with allyl groups) and methoxyphenyl substituents (e.g., nitro or hydroxyl groups) .
  • In vitro assays : Test against target enzymes (e.g., COX-2 or α-glucosidase) and cancer cell lines (e.g., MCF-7), using IC₅₀ values to correlate substituent effects with activity .
  • Molecular docking : Simulate binding modes with AutoDock Vina, focusing on hydrogen bonding (e.g., methoxy-O with Ser530 in COX-2) and π-π stacking (thiazole ring and Phe518) .

What methodologies are recommended for pharmacokinetic and toxicity profiling?

Q. Advanced Research Focus

  • ADME prediction : Use SwissADME to assess logP (target <5), topological polar surface area (<140 Ų), and CYP450 inhibition .
  • In vivo studies : Conduct acute toxicity assays in rodents (OECD 423) and monitor hepatic/renal biomarkers (ALT, creatinine) .
  • Metabolite identification : Employ LC-MS/MS to detect phase I metabolites (e.g., demethylation of methoxy groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.